molecular formula C5H11NO B125557 4-Methylpyrrolidin-3-OL CAS No. 143656-69-3

4-Methylpyrrolidin-3-OL

Cat. No.: B125557
CAS No.: 143656-69-3
M. Wt: 101.15 g/mol
InChI Key: PTYCBNUHKXMSSA-UHFFFAOYSA-N
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Description

4-Methylpyrrolidin-3-OL is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The molecular formula of this compound is C5H11NO, and it has a molecular weight of 101.15 g/mol .

Scientific Research Applications

4-Methylpyrrolidin-3-OL has several scientific research applications, including:

    Chemistry: It serves as an intermediate in synthesizing various bioactive molecules and pharmaceuticals.

    Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and other diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Safety and Hazards

The safety information for 4-Methylpyrrolidin-3-OL indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Methylpyrrolidin-3-OL are not available, the pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that this compound could potentially be used in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

4-Methylpyrrolidin-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, compounds with similar structures have shown cytotoxic effects, leading to the inhibition of cell growth

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These threshold effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function Targeting signals and post-translational modifications may direct the compound to particular organelles, where it can exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Methylpyrrolidin-3-OL typically involves a ring closure reaction followed by a reduction step. One method involves the reaction of a suitable precursor with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form saturated derivatives.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated compounds .

Comparison with Similar Compounds

4-Methylpyrrolidin-3-OL can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A five-membered lactam with significant biological activities.

    Pyrrolidin-2,5-dione: Known for its use in synthesizing bioactive molecules.

    Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYCBNUHKXMSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143656-69-3
Record name 4-methylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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